N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C29H36N4O and its molecular weight is 456.634. The purity is usually 95%.
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Scientific Research Applications
Biological Evaluation and Potential Therapeutic Applications
Patel, Kumari, and Patel (2012) synthesized and evaluated a series of thiazolidinone derivatives, which share structural similarities with the mentioned compound, for their antimicrobial properties. These compounds showcased promising antibacterial and antifungal activities, indicating the potential of such structures in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Nonlinear Optical Properties and Material Science Applications
Rahulan et al. (2014) delved into the nonlinear optical properties of a compound structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide. They discovered unique optical behaviors under different laser intensities, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).
Fluorescent Molecular Probes for Biological Research
The study of fluorescent solvatochromic dyes by Diwu et al. (1997) highlighted the development of compounds with push-pull electron transfer systems, showing strong solvent-dependent fluorescence. These findings are crucial for creating highly sensitive fluorescent molecular probes for studying biological events and processes, which could be relevant for compounds like N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide (Diwu et al., 1997).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O/c1-22-10-11-25(20-23(22)2)29(34)30-21-28(24-12-14-26(15-13-24)31(3)4)33-18-16-32(17-19-33)27-8-6-5-7-9-27/h5-15,20,28H,16-19,21H2,1-4H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCSNDWEMPXRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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